N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 1049399-86-1
VCID: VC7076635
InChI: InChI=1S/C23H36N4O2/c1-26-15-9-12-20(26)21(27-16-7-2-3-8-17-27)18-25-23(29)22(28)24-14-13-19-10-5-4-6-11-19/h9-10,12,15,21H,2-8,11,13-14,16-18H2,1H3,(H,24,28)(H,25,29)
SMILES: CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCCCCC3
Molecular Formula: C23H36N4O2
Molecular Weight: 400.567

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

CAS No.: 1049399-86-1

Cat. No.: VC7076635

Molecular Formula: C23H36N4O2

Molecular Weight: 400.567

* For research use only. Not for human or veterinary use.

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide - 1049399-86-1

Specification

CAS No. 1049399-86-1
Molecular Formula C23H36N4O2
Molecular Weight 400.567
IUPAC Name N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C23H36N4O2/c1-26-15-9-12-20(26)21(27-16-7-2-3-8-17-27)18-25-23(29)22(28)24-14-13-19-10-5-4-6-11-19/h9-10,12,15,21H,2-8,11,13-14,16-18H2,1H3,(H,24,28)(H,25,29)
Standard InChI Key KJONXLNYNFZYMQ-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCCCCC3

Introduction

Molecular Formula and Weight

  • Molecular Formula: C21H35N3O

  • Molecular Weight: 345.53 g/mol

Structural Features

The compound features:

  • Azepane Ring: A seven-membered saturated nitrogen-containing ring.

  • Pyrrole Moiety: A five-membered aromatic ring containing nitrogen.

  • Cyclohexene Group: A six-membered ring with one double bond.

  • Ethanediamide Backbone: A central diamide functionality connecting the substituents.

IUPAC Name

The systematic IUPAC name for this compound is N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide.

General Synthetic Approach

The synthesis of such a compound typically involves:

  • Amide Bond Formation: Reaction of ethanediamine derivatives with carboxylic acid intermediates or their activated forms (e.g., acid chlorides or anhydrides).

  • Selective Functionalization: Introduction of azepane and pyrrole moieties through nucleophilic substitution or reductive amination.

  • Cyclohexene Integration: Addition of cyclohexenyl groups via alkylation reactions.

Example Reaction Scheme

A plausible synthetic route may involve:

  • Starting from ethanediamine as the backbone.

  • Functionalizing one amine group with a cyclohexenyl derivative.

  • Functionalizing the second amine group with a preformed azepane-pyrrole intermediate.

Pharmaceutical Relevance

Compounds with similar structures often exhibit biological activity due to their:

  • Azepane Ring: Frequently found in drug candidates for neurological disorders.

  • Pyrrole Moiety: Known for its role in bioactive molecules like porphyrins.
    Potential applications could include:

  • Antimicrobial Agents: Azepane derivatives are known for their antibacterial properties.

  • Neurological Drugs: The pyrrole group may interact with neurotransmitter pathways.

Material Science

The combination of rigid and flexible structural elements suggests potential use in supramolecular chemistry or as precursors for advanced materials.

Spectroscopic Techniques

To confirm the structure, the following methods are essential:

  • NMR Spectroscopy:

    • Proton (1^1H) NMR to identify hydrogen environments.

    • Carbon (13^13C) NMR for carbon framework analysis.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups (amide, aromatic rings).

Crystallography

X-ray crystallography can provide a definitive three-dimensional structure if single crystals are available.

Literature Insights

While no specific studies on this compound were found in the provided sources, related compounds demonstrate promising bioactivity and material applications.

Challenges

The synthesis and handling of such complex molecules may involve:

  • Difficulties in purification due to similar polarities of intermediates.

  • Stability concerns under extreme pH or temperature conditions.

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